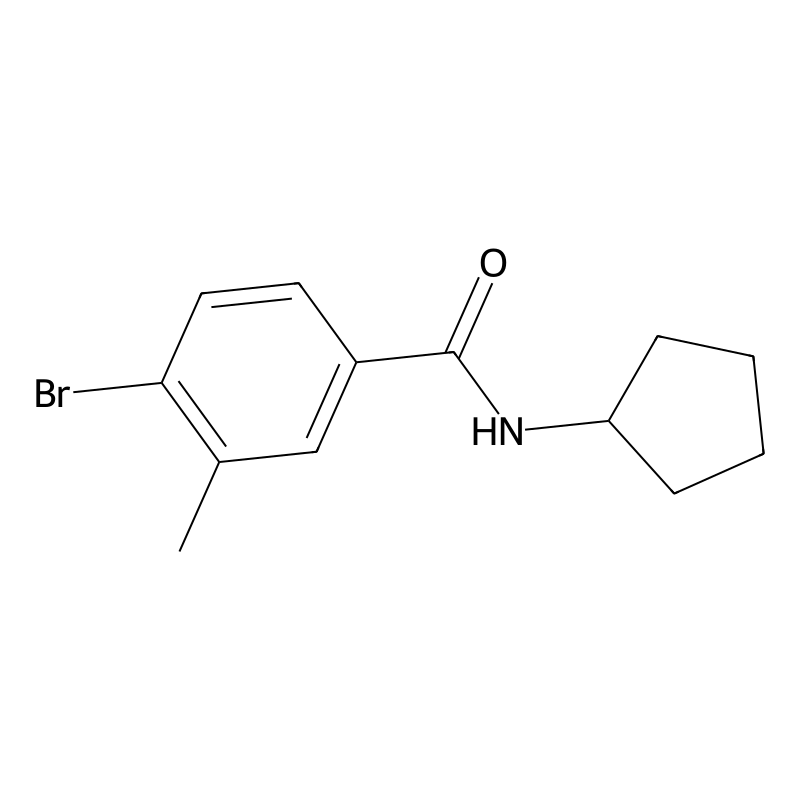4-Bromo-N-cyclopentyl-3-methylbenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Bromo-N-cyclopentyl-3-methylbenzamide is an organic compound with the molecular formula . This compound is classified as a benzamide derivative, notable for its structural features, which include a bromine atom at the 4-position of the benzene ring, a cyclopentyl group attached to the nitrogen atom, and a methyl group at the 3-position of the benzene ring. The presence of these functional groups contributes to its unique chemical properties and biological activities .
Currently, there is no scientific research available on the mechanism of action of 4-Bromo-N-cyclopentyl-3-methylbenzamide.
Future Research Directions
4-Bromo-N-cyclopentyl-3-methylbenzamide presents an opportunity for further exploration in scientific research. Here are some potential areas of investigation:
- Synthesis and characterization: Develop methods for synthesizing this compound and determine its physical and chemical properties experimentally.
- Biological activity: Evaluate the potential biological activity of the compound in relevant assays to identify any interesting properties.
- Computational modeling: Utilize computational tools to predict the properties and potential interactions of the molecule.
- Substitution Reactions: The bromine atom at the 4-position can be replaced by various nucleophiles through nucleophilic substitution.
- Reduction Reactions: The compound can undergo reduction to remove the bromine atom or alter the cyclopentyl group.
- Oxidation Reactions: The methyl group at the 3-position can be oxidized to form carboxylic acids or other functional groups.
Common Reagents and Conditions- Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
- Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium catalysts are typically used.
- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed- Substitution: Derivatives with different substituents replacing the bromine atom.
- Reduction: De-brominated compounds or modified cyclopentyl derivatives.
- Oxidation: Products include carboxylic acids or other oxidized derivatives.
- Substitution: Derivatives with different substituents replacing the bromine atom.
- Reduction: De-brominated compounds or modified cyclopentyl derivatives.
- Oxidation: Products include carboxylic acids or other oxidized derivatives.
Research indicates that 4-Bromo-N-cyclopentyl-3-methylbenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action likely involves interactions with specific molecular targets, where the bromine atom and cyclopentyl group enhance binding affinity and selectivity towards these targets. This compound may inhibit or activate certain enzymes or receptors, contributing to its observed biological effects .
The synthesis of 4-Bromo-N-cyclopentyl-3-methylbenzamide typically involves two main steps:
- Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromine atom at the 4-position.
- Amidation: The resulting 4-bromo-3-methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with cyclopentylamine to form the final amide product .
Industrial Production Methods
For large-scale production, methods are optimized using continuous flow reactors and automated systems to ensure consistent quality and yield. These industrial processes closely follow laboratory synthesis routes but are adapted for efficiency.
4-Bromo-N-cyclopentyl-3-methylbenzamide has diverse applications across various fields:
- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
- Biology: The compound is studied for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
- Medicine: Ongoing research aims to explore its efficacy as a pharmaceutical agent.
- Industry: It is utilized in developing new materials and chemical processes .
Studies on interaction mechanisms indicate that 4-Bromo-N-cyclopentyl-3-methylbenzamide interacts with specific molecular pathways, influencing biological responses. Research focuses on how this compound binds to various enzymes and receptors, potentially leading to therapeutic effects in treating diseases such as cancer and infections .
Several compounds exhibit structural similarities to 4-Bromo-N-cyclopentyl-3-methylbenzamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-N-butyl-3-methylbenzamide | Similar bromination pattern; different alkyl group | |
| N-Cyclopentylbenzamide | Lacks bromination; retains cyclopentyl structure | |
| N-Isopropylbenzamide | Different alkyl substitution; no halogen |
Uniqueness of 4-Bromo-N-cyclopentyl-3-methylbenzamide
What sets 4-Bromo-N-cyclopentyl-3-methylbenzamide apart from these similar compounds is its unique combination of a bromine substituent at the para position of the aromatic ring and a cyclopentyl group attached to the nitrogen atom. This specific arrangement not only influences its chemical reactivity but also enhances its biological activity compared to its analogs .







